molecular formula C11H22N4 B13275689 [3-(Diethylamino)propyl](1H-imidazol-2-ylmethyl)amine

[3-(Diethylamino)propyl](1H-imidazol-2-ylmethyl)amine

Cat. No.: B13275689
M. Wt: 210.32 g/mol
InChI Key: RAQWSWJXLNWNQX-UHFFFAOYSA-N
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Description

3-(Diethylamino)propylamine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(Diethylamino)propylamine is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound can be used in the development of new drugs targeting various pathogens .

Medicine

In medicine, imidazole derivatives are used in the treatment of diseases such as cancer, diabetes, and infections. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry

Industrially, 3-(Diethylamino)propylamine is used in the production of agrochemicals, dyes, and catalysts. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethylamino)propylamine is unique due to the presence of both the diethylamino group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in drug development and industrial processes .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-diethyl-N-(1H-imidazol-2-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C11H22N4/c1-3-15(4-2)9-5-6-12-10-11-13-7-8-14-11/h7-8,12H,3-6,9-10H2,1-2H3,(H,13,14)

InChI Key

RAQWSWJXLNWNQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=NC=CN1

Origin of Product

United States

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